2'-Acryloxy-4'-Methyl-4-(N,N-diMethylaMino)benzophenone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

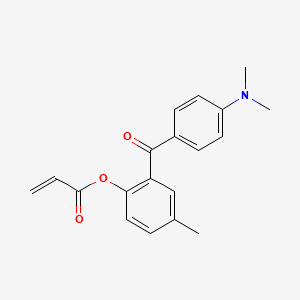

2'-Acryloxy-4'-Methyl-4-(N,N-Dimethylamino)benzophenone is a benzophenone derivative functionalized with an acryloxy group at the 2' position, a methyl group at the 4' position, and a dimethylamino electron-donating group at the 4-position.

准备方法

The synthesis of 2’-Acryloxy-4’-Methyl-4-(N,N-diMethylaMino)benzophenone involves several steps. One common method includes the esterification of 4’-Methyl-4-(N,N-diMethylaMino)benzophenone with acryloyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

化学反应分析

2’-Acryloxy-4’-Methyl-4-(N,N-diMethylaMino)benzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, where the acryloxy group can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

科学研究应用

2’-Acryloxy-4’-Methyl-4-(N,N-diMethylaMino)benzophenone has a wide range of applications in scientific research:

Chemistry: It is used as a photoinitiator in polymerization reactions, where it helps initiate the polymerization process upon exposure to light.

Biology: The compound is utilized in the study of protein interactions and as a probe in fluorescence microscopy due to its fluorescent properties.

Medicine: Research is being conducted on its potential use in drug delivery systems and as a component in photodynamic therapy for cancer treatment.

Industry: It is employed in the production of coatings, adhesives, and inks, where its photoinitiating properties are beneficial.

作用机制

The mechanism of action of 2’-Acryloxy-4’-Methyl-4-(N,N-diMethylaMino)benzophenone involves its ability to absorb light and generate reactive species such as free radicals. These reactive species can initiate polymerization reactions or interact with biological molecules, leading to various effects. The compound’s molecular targets include unsaturated bonds in monomers and specific proteins in biological systems.

相似化合物的比较

Photophysical Properties

Bichromophoric systems with dimethylamino groups exhibit strong absorption in the UV region (330–450 nm). For example:

- 7-(N,N-Dimethylamino)-coumarin derivatives linked to phthalimide/naphthylimide show single broad absorption bands, attributed to intramolecular charge transfer (ICT) from the dimethylamino donor to the acceptor .

- The dimethylamino group red-shifts absorption maxima compared to non-amino analogs (e.g., compound 3 vs. 1 in ) .

Table 2: Absorption Maxima of Bichromophoric Compounds

| Compound | Chromophore Pair | λ_max (nm) | Medium | Reference |

|---|---|---|---|---|

| 1 | Coumarin + 1,8-Naphthylimide | 410 | Dichloromethane | |

| 3 | Coumarin (no dimethylamino) | 370 | Dichloromethane |

Electronic and Stability Considerations

- Azo compounds like 4-dimethylamino-4'-nitroazobenzene () demonstrate that dimethylamino groups enhance electron donation, stabilizing charge-separated states. However, nitro groups may introduce photodegradation risks .

- Benzophenone oxime derivatives decompose via singlet oxygen reactions, forming oximate anions ().

Physical Properties

Benzophenone derivatives exhibit distinct thermochemical properties:

- Benzophenone (CAS 119-61-9) has a vapor pressure of 202.65 kPa at 613.48 K .

- Substituents like dimethylamino and acryloxy likely reduce volatility and increase melting points due to enhanced polarity and molecular weight.

Table 3: Physical Properties of Benzophenone Derivatives

| Compound | Vapor Pressure (kPa) | Melting Point (°C) | Reference |

|---|---|---|---|

| Benzophenone | 202.65 (613.48 K) | 48.5 | |

| Target Compound (predicted) | <100 (613.48 K) | >100 | – |

生物活性

2'-Acryloxy-4'-Methyl-4-(N,N-Dimethylamino)benzophenone, with the molecular formula C19H19NO3, is a compound that has garnered attention in various scientific fields, particularly due to its unique structure and biological properties. This compound is characterized by an acryloxy group, a methyl group, and a dimethylamino group attached to a benzophenone core, making it suitable for applications in photoinitiation, drug delivery, and fluorescence microscopy.

The compound's structure allows it to participate in various chemical reactions, including:

- Oxidation : Can be oxidized to form carboxylic acids or ketones.

- Reduction : Can be reduced to yield alcohols or amines.

- Substitution : The acryloxy group can undergo nucleophilic substitution reactions.

This versatility in chemical behavior underpins its application in biological systems and materials science.

The biological activity of this compound is primarily attributed to its ability to absorb UV light and generate reactive species such as free radicals. These species can initiate polymerization processes or interact with biological molecules, influencing cellular functions. The compound's interactions with specific proteins and unsaturated bonds in monomers are crucial for its application in drug delivery systems and photodynamic therapy for cancer treatment.

1. Photoinitiator in Polymerization

The compound acts as a photoinitiator in polymerization reactions, which is significant in the development of biomaterials. Its ability to initiate polymerization upon UV exposure allows for the creation of hydrogels and other materials used in medical applications.

2. Fluorescent Probe

Due to its fluorescent properties, this compound is utilized as a probe in fluorescence microscopy. This application aids in studying protein interactions and cellular dynamics.

3. Drug Delivery Systems

Research indicates potential uses in drug delivery systems where the compound can facilitate targeted delivery of therapeutic agents. Its ability to form stable complexes with drugs enhances the efficacy of treatment protocols .

Case Studies

Case Study 1: Photodynamic Therapy

In a recent study, this compound was evaluated for its efficacy in photodynamic therapy (PDT). The results demonstrated that when activated by light, the compound effectively generated singlet oxygen species that induced apoptosis in cancer cells. The study highlighted the potential for this compound to serve as an effective agent against various cancer types .

Case Study 2: Protein Interaction Studies

Another investigation utilized this compound as a fluorescent probe to study protein interactions within live cells. The findings revealed significant insights into the binding dynamics of proteins involved in cell signaling pathways, showcasing its utility in biochemical research .

Comparative Analysis

To understand the unique biological activity of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Features | Common Applications |

|---|---|---|

| Benzophenone | Lacks acryloxy and dimethylamino groups | UV blocker |

| 4'-Methoxybenzophenone | Contains methoxy instead of acryloxy | Similar applications but different reactivity |

| 4'-Acryloxybenzophenone | Lacks methyl and dimethylamino groups | Used as a photoinitiator |

The distinct combination of functional groups in this compound provides enhanced photoinitiating properties and reactivity compared to its analogs.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2'-Acryloxy-4'-Methyl-4-(N,N-DiMethylaMino)benzophenone, and how can reaction efficiency be optimized?

- Methodology :

- Step 1 : Start with Friedel-Crafts acylation to introduce the benzophenone core. Protect reactive groups (e.g., acryloxy) using tert-butyldimethylsilyl (TBS) to prevent side reactions.

- Step 2 : Introduce the dimethylamino group via nucleophilic substitution or reductive amination. Optimize reaction temperature (60–80°C) and use catalysts like Pd/C for hydrogenation .

- Step 3 : Deprotect the acryloxy group under mild acidic conditions (e.g., dilute HCl) to avoid degradation. Monitor purity via TLC or HPLC .

Q. How should researchers characterize this compound using spectroscopic methods?

- Methodology :

- NMR : Use 1H- and 13C-NMR to confirm the acryloxy, methyl, and dimethylamino substituents. Compare chemical shifts with similar benzophenone derivatives (e.g., δ 7.5–8.0 ppm for aromatic protons) .

- FTIR : Identify key functional groups: C=O stretch (~1650 cm−1), acryloxy C-O-C (~1250 cm−1), and N–CH3 vibrations (~2800 cm−1) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ at m/z 325.167) .

Q. What factors influence the stability of this compound during storage?

- Methodology :

- Light Sensitivity : Store in amber vials under inert gas (N2) to prevent UV-induced degradation, as benzophenones are prone to photolysis .

- Temperature : Keep at –20°C to minimize thermal decomposition of the acryloxy group .

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the dimethylamino moiety .

Advanced Research Questions

Q. What is the mechanistic role of this compound in UV-induced photopolymerization?

- Methodology :

- Radical Generation : Upon UV exposure (λ = 365 nm), the benzophenone core undergoes n→π* transition, generating ketyl radicals that initiate polymerization. Monitor radical lifetimes via electron paramagnetic resonance (EPR) .

- Kinetic Studies : Use photo-DSC to measure polymerization rates and optimize initiator concentration (typically 1–3 wt%) .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected fluorescence quenching)?

- Methodology :

- Impurity Analysis : Perform column chromatography or preparative HPLC to isolate impurities (e.g., unreacted acryloyl chloride) that may quench fluorescence .

- Solvent Effects : Test fluorescence in aprotic solvents (e.g., DMF) to minimize hydrogen bonding interference. Compare with data in polar solvents like methanol .

Q. What experimental approaches are suitable for studying interactions between this compound and biomolecules (e.g., DNA)?

- Methodology :

- Fluorescence Titration : Use ethidium bromide displacement assays to assess intercalation with DNA. Monitor changes in emission intensity at λ = 600 nm .

- Molecular Docking : Simulate binding interactions using software like AutoDock, focusing on the dimethylamino group’s electrostatic interactions with phosphate backbones .

Q. How can computational modeling predict electronic properties relevant to photochemical applications?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict HOMO-LUMO gaps and excited-state behavior. Compare with UV-Vis spectra for validation .

Q. What strategies are effective for analyzing synthetic byproducts or degradation products?

- Methodology :

属性

IUPAC Name |

[2-[4-(dimethylamino)benzoyl]-4-methylphenyl] prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c1-5-18(21)23-17-11-6-13(2)12-16(17)19(22)14-7-9-15(10-8-14)20(3)4/h5-12H,1H2,2-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRFQNSGTTMQRAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(=O)C=C)C(=O)C2=CC=C(C=C2)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。